N-(2-carboxybenzyl)tryptophan

Description

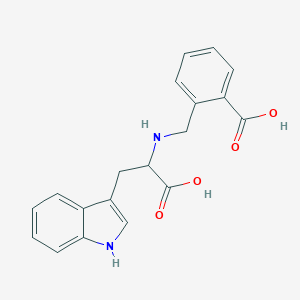

N-(2-Carboxybenzyl)tryptophan is a chemically modified derivative of the essential amino acid tryptophan. Its structure features a 2-carboxybenzyl group attached to the amino group of tryptophan, introducing a carboxylic acid moiety at the ortho position of the benzyl substituent (Figure 1).

Synthesis and Applications:

The compound is synthesized via grafting reactions, where the 2-carboxybenzyl group is introduced through covalent bonding to chitosan, creating a hybrid adsorbent. This modified chitosan exhibits dual functionality, capable of removing both cationic (e.g., Cu²⁺, Hg²⁺) and anionic (e.g., Cr(VI)) metal ions from aqueous solutions due to the carboxylic acid’s ion-exchange properties .

Properties

Molecular Formula |

C19H18N2O4 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

2-[[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]methyl]benzoic acid |

InChI |

InChI=1S/C19H18N2O4/c22-18(23)15-7-2-1-5-12(15)10-21-17(19(24)25)9-13-11-20-16-8-4-3-6-14(13)16/h1-8,11,17,20-21H,9-10H2,(H,22,23)(H,24,25) |

InChI Key |

CQSOQFUQWGKSMA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Substituted Tryptophan Derivatives

N-(2-Carboxybenzyl)tryptophan belongs to a broader class of N-substituted tryptophan derivatives, each with distinct functional groups and applications:

- Physicochemical Differences: The 2-carboxybenzyl group imparts aqueous solubility and ionic interaction capabilities, unlike the lipophilic Boc group in N-Boc-L-Trp, which is tailored for enantiomeric separation in non-polar media .

- Functional Utility : this compound’s carboxylic acid enables pH-dependent metal binding, whereas N-Boc-L-Trp’s steric bulk aids in selective molecular recognition during chromatographic separation .

Chitosan-Based Adsorbents

This compound-grafted chitosan outperforms other chitosan derivatives in metal ion adsorption due to its bifunctional active sites:

Table 1: Adsorption Capacities of Chitosan Derivatives

| Adsorbent | Target Ion | Adsorption Capacity (mg/g) | pH Range | Reference |

|---|---|---|---|---|

| N-(2-Carboxybenzyl) chitosan | Cu²⁺ | 180 | 4–6 | Kyzas et al. 2013 |

| Natural chitosan | Hg²⁺ | 85 | 5–6 | Vieira & Beppu 2006 |

| Crosslinked chitosan (Glutaraldehyde) | Reactive Blue 4 (dye) | 120 | 3–4 | Kyzas et al. 2010 |

- Mechanistic Advantages : The carboxybenzyl group provides additional binding sites via electrostatic interactions and ligand formation, enabling simultaneous removal of cations (e.g., Cu²⁺) and oxyanions (e.g., Cr₂O₇²⁻) . In contrast, crosslinked chitosan derivatives excel in dye adsorption due to enhanced surface area but lack specificity for metals .

Structural Analogs: 2-Aminobenzamides

- Functional Contrast: 2-Aminobenzamides lack the indole moiety of tryptophan, reducing their UV absorption and metal-binding versatility. However, their amide groups facilitate glycosylation studies in glycobiology .

- Applications: this compound’s dual functionality (adsorption) contrasts with 2-aminobenzamides’ role as fluorescent tags in glycan profiling .

Research Findings and Innovations

- Environmental Remediation : Kyzas et al. (2013) demonstrated that N-(2-carboxybenzyl) chitosan achieves >90% removal efficiency for Cu²⁺ and Cr(VI) in batch studies, outperforming unmodified chitosan by 2–3× .

- pH Responsiveness : The compound’s adsorption capacity peaks at pH 5–6, where the carboxylic acid group is deprotonated, enhancing anion binding .

- Scalability : Pilot-scale trials confirmed its reusability over five cycles without significant capacity loss, critical for industrial wastewater treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.